molecular formula C10H19N3O B3034259 2-cyano-N-[3-(diethylamino)propyl]acetamide CAS No. 15029-14-8

2-cyano-N-[3-(diethylamino)propyl]acetamide

Cat. No. B3034259
CAS RN: 15029-14-8
M. Wt: 197.28 g/mol
InChI Key: GMAXPLZAXLQROQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyanoacetamide derivatives can involve different methods. For instance, a novel three-component, one-pot reaction has been described for the synthesis of substituted 2-(cyanomethylamino)-acetamides, which shows the versatility of cyanoacetamides in chemical synthesis . Although the specific synthesis of 2-cyano-N-[3-(diethylamino)propyl]acetamide is not detailed, the methodologies discussed could potentially be adapted for its synthesis.

Molecular Structure Analysis

While the molecular structure of 2-cyano-N-[3-(diethylamino)propyl]acetamide is not analyzed in the provided papers, related compounds such as N-(cyano(naphthalen-1-yl)methyl)benzamides have been studied using X-ray single crystallography . These analyses are crucial for understanding the solid-state properties and the potential for hydrogen bonding interactions, which can influence the reactivity and applications of these compounds.

Chemical Reactions Analysis

The chemical reactivity of cyanoacetamide derivatives is a subject of interest in the papers. For example, 2-cyano-N-(2-hydroxyethyl) acetamide has been reviewed for its reactivity in heterocyclic synthesis, highlighting its utility in creating synthetically useful heterocyclic systems . Similarly, 2-cyano-N-(4-sulfamoylphenyl) acetamide has been used as a synthon in the synthesis of polyfunctionalized heterocyclic compounds . These studies suggest that 2-cyano-N-[3-(diethylamino)propyl]acetamide could also participate in various chemical reactions leading to heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyanoacetamide derivatives are not explicitly discussed in the provided papers. However, the colorimetric sensing behavior of a benzamide derivative in response to fluoride anion indicates that these compounds can have unique physical properties, such as color changes under specific conditions . This suggests that 2-cyano-N-[3-(diethylamino)propyl]acetamide may also exhibit interesting physical and chemical properties that could be explored in further studies.

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard codes are H302, H312, H332, which indicate that it is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-cyano-N-[3-(diethylamino)propyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O/c1-3-13(4-2)9-5-8-12-10(14)6-7-11/h3-6,8-9H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMAXPLZAXLQROQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-[3-(diethylamino)propyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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